

A Comprehensive Technical Guide to the Purity and Characterization of 4-Iodopicolinic Acid

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Compound of Interest

Compound Name: 4-Iodopicolinic acid

Cat. No.: B183023

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Introduction

4-Iodopicolinic acid, with the chemical formula $C_6H_4INO_2$, is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules necessitates a thorough understanding of its purity and a robust set of analytical methods for its characterization. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth overview of the essential techniques and protocols for the purification and comprehensive characterization of **4-Iodopicolinic acid**, ensuring its suitability for demanding research and development applications.

Physicochemical Properties of 4-Iodopicolinic Acid

A foundational aspect of working with any chemical compound is understanding its basic physical and chemical properties. These parameters are crucial for handling, storage, and for the selection of appropriate analytical techniques.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ INO ₂	
Molecular Weight	249.01 g/mol	[1][2]
Appearance	Solid	
Purity	≥97% (typical)	
Storage Temperature	Keep in dark place, inert atmosphere, store in freezer, under -20°C	
InChI Key	CEYJTEYGGAWURJ-UHFFFAOYSA-N	

Purification of 4-Iodopicolinic Acid: A Validated Recrystallization Protocol

The purity of **4-Iodopicolinic acid** is paramount for its successful application in synthesis. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[3] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.[4]

Causality Behind Experimental Choices

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.[4] This differential solubility ensures maximum recovery of the purified compound upon cooling. For **4-Iodopicolinic acid**, a mixed solvent system of methanol and water can be effective, leveraging the good solubility of the acid in hot methanol and its lower solubility in water to induce crystallization.

Step-by-Step Recrystallization Protocol

- **Dissolution:** In a suitably sized Erlenmeyer flask, add the crude **4-Iodopicolinic acid**. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and

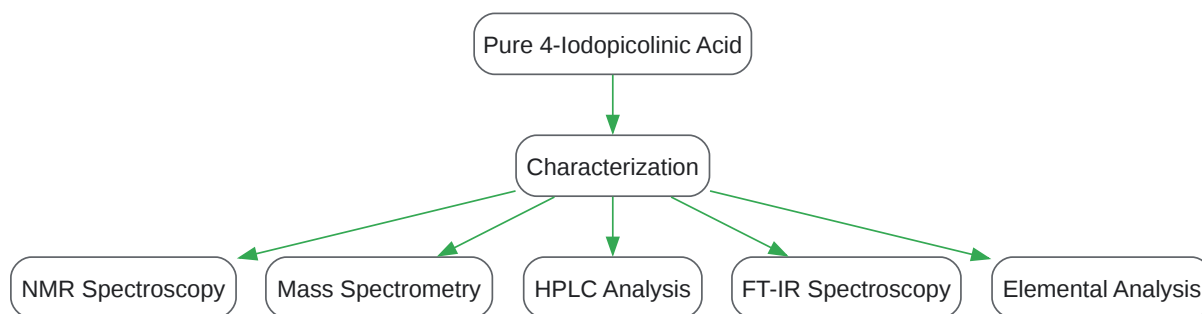
stirring.[5]

- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
- Crystallization: Gradually add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
[5]
- Washing: Wash the crystals with a small amount of cold 1:1 methanol/water mixture to remove any remaining soluble impurities.
- Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Caption: Recrystallization workflow for **4-Iodopicolinic acid**.

Comprehensive Characterization of 4-Iodopicolinic Acid

A multi-technique approach is essential for the unambiguous characterization of **4-Iodopicolinic acid**, confirming its identity, purity, and structural integrity.



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Caption: Analytical techniques for characterizing **4-Iodopicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ^1H and ^{13}C NMR should be performed to confirm the identity and purity of **4-Iodopicolinic acid**.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of purified **4-Iodopicolinic acid** and dissolve it in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- **Spectral Interpretation:** Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.^{[7][8]}

¹ H NMR (400 MHz, DMSO-d ₆)	¹³ C NMR (100 MHz, DMSO-d ₆)
Chemical Shift (δ, ppm)	Assignment
13.5 (br s, 1H)	-COOH
8.60 (d, J = 0.8 Hz, 1H)	H-6
8.10 (dd, J = 5.2, 0.8 Hz, 1H)	H-5
7.90 (d, J = 5.2 Hz, 1H)	H-3

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.^[9]^[10]

- **Sample Preparation:** Prepare a dilute solution of **4-Iodopicolinic acid** in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in both positive and negative ion modes.
- **Data Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. Compare the experimental m/z with the theoretical value for the expected molecular formula.

Ion	Theoretical m/z	Observed m/z
[M+H] ⁺	249.9360	To be determined
[M-H] ⁻	247.9204	To be determined
[M-COOH] ⁺	204.9411	To be determined

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.^{[11][12]} For pyridine carboxylic acids, reversed-phase HPLC is a common approach.^[13]

- **Sample Preparation:** Prepare a standard solution of **4-Iodopicolinic acid** of known concentration in the mobile phase.
- **Chromatographic System:** Use a reliable HPLC system equipped with a UV detector.
- **Data Acquisition and Analysis:** Inject the sample and record the chromatogram. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.

Parameter	Condition
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	10 µL
Column Temperature	25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.^[14]

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Data Acquisition:** Record the infrared spectrum over the range of 4000-400 cm⁻¹.

- Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[\[15\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3100-3000	C-H stretch	Aromatic
1710-1680	C=O stretch	Carboxylic acid
1600-1450	C=C and C=N stretch	Pyridine ring
~1300	C-O stretch	Carboxylic acid
~900	O-H bend	Carboxylic acid
Below 800	C-I stretch	Aryl iodide

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This technique is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound.

Element	Theoretical %	Experimental %
Carbon (C)	28.94	To be determined
Hydrogen (H)	1.62	To be determined
Iodine (I)	50.95	To be determined
Nitrogen (N)	5.62	To be determined
Oxygen (O)	12.85	To be determined

Safety Precautions

4-Iodopicolinic acid should be handled with appropriate safety measures in a well-ventilated laboratory. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may

cause respiratory irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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